![molecular formula C23H15BrN2OS2 B2742971 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950456-84-5](/img/no-structure.png)
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies to create quinazolinone derivatives and related compounds, focusing on their structural characterization through spectral analysis and elemental analysis. These compounds are synthesized through reactions involving key intermediates like benzyl amine, thiourea, and different halides, leading to the formation of quinazolinone derivatives with potential biological activities. The structural aspects of these compounds are elucidated using techniques like IR, NMR, MS, and elemental analysis, providing insights into their molecular frameworks and chemical properties (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Some studies have focused on evaluating the antimicrobial and antifungal activities of these compounds, showing promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. The biological screening involves methods like the paper disc diffusion technique and minimum inhibitory concentration (MIC) determinations to assess the potency of these compounds against targeted microorganisms (Patel, Patel, & Patel, 2010).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential anticancer activities. The synthesis of novel quinazolinone-based compounds and their evaluation against various cancer cell lines have been conducted to identify promising anticancer agents. These studies leverage in vitro antiproliferative assays to determine the cytotoxic effects of these compounds on cancer cells, aiming to identify compounds with significant anticancer potential for further development (Reis et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol to form 4-bromo-2-(phenylthio)benzaldehyde, which is then reacted with 2-aminobenzophenone to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "2-aminobenzenethiol", "2-aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-bromo-2-(phenylthio)benzaldehyde.", "Step 2: Reaction of 4-bromo-2-(phenylthio)benzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or triethylamine to form 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
CAS RN |
950456-84-5 |
Molecular Formula |
C23H15BrN2OS2 |
Molecular Weight |
479.41 |
IUPAC Name |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



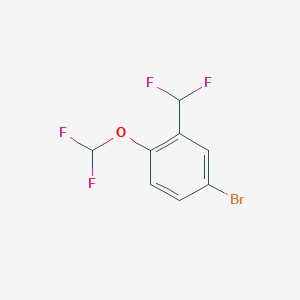
![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)
![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

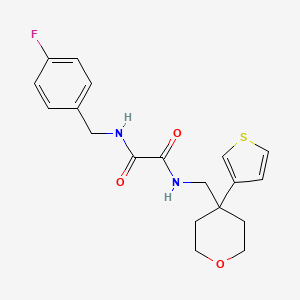
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
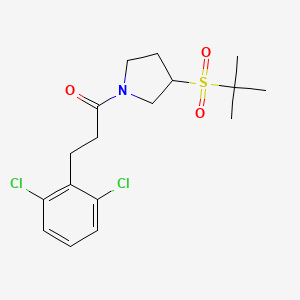
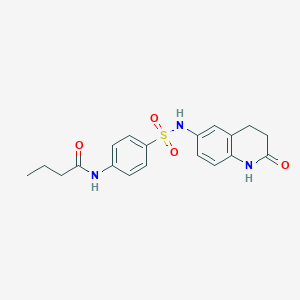

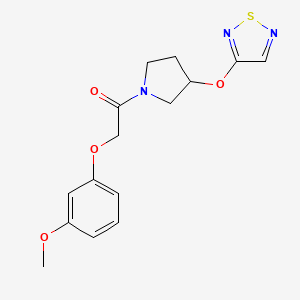
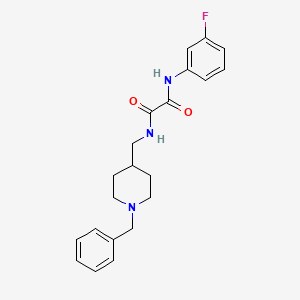
![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)